Cas no 132203-79-3 ((2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone)

(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone is a versatile organic compound characterized by its cyclic structure and hydroxymethyl groups. This compound exhibits high stability and is suitable for various applications, including pharmaceuticals and organic synthesis. Its unique structure allows for efficient functionalization, making it a valuable intermediate in the development of complex molecules.
(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone structure
132203-79-3 structure
Product Name:(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone
CAS No:132203-79-3
MF:C6H10O3
MW:130.141802310944
CID:1090239
PubChem ID:57148148
Update Time:2025-07-21

(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone
    • (2R,3R)-2,3-bis(hydroxyMethyl)cyclobutanone
    • (2S,3S)-2,3-bis(hydroxymethyl)cyclobutan-1-one
    • 132203-79-3
    • DTXSID90720402
    • Inchi: 1S/C6H10O3/c7-2-4-1-6(9)5(4)3-8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1
    • InChI Key: ZSLPKLFDMZHAFT-RFZPGFLSSA-N
    • SMILES: O=C1C[C@H](CO)[C@H]1CO

Computed Properties

  • Exact Mass: 130.063
  • Monoisotopic Mass: 130.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53

(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone Pricemore >>

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Additional information on (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone

Introduction to (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone (CAS No. 132203-79-3) and Its Emerging Applications in Chemical Biology

{(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone}, identified by the chemical abstracts service number CAS No. 132203-79-3, is a chiral compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This bicyclic ketone features two hydroxymethyl groups at the (2S,3S) stereocenters, making it a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. The compound's rigid cyclobutane core and stereochemically defined architecture provide a stable platform for further derivatization, enabling researchers to explore its potential in various biochemical pathways.

The (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone structure is particularly intriguing because it combines the reactivity of alcohols with the rigidity of a cyclic system. This duality has been exploited in recent years to design molecules that can interact selectively with biological targets. For instance, its ability to mimic natural substrates or intermediates in metabolic pathways has made it a valuable tool in enzyme inhibition studies. The stereochemistry at the (2S,3S) positions is critical for its biological activity, as enantiomeric excess can dramatically influence binding affinity and metabolic stability.

Recent advancements in synthetic chemistry have enabled more efficient routes to (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone, allowing for larger-scale production and easier access for research purposes. One such method involves asymmetric hydrogenation of a precursor ketone using chiral catalysts, which ensures high enantiomeric purity. This progress has been instrumental in exploring its applications in drug discovery. For example, derivatives of this compound have been investigated as potential inhibitors of glycolysis-related enzymes, which are implicated in diseases such as cancer and diabetes.

The pharmaceutical industry has shown particular interest in (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone due to its potential as a lead compound for therapeutic agents. Its structural motif resembles several known bioactive molecules, suggesting that it could serve as a scaffold for further optimization. Researchers have synthesized analogs with modified hydroxymethyl groups to enhance solubility or improve pharmacokinetic profiles. Some studies have even explored its role in modulating lipid metabolism by acting on enzymes like acyl-CoA dehydrogenases.

Beyond drug development, (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone has found applications in materials science and polymer chemistry. Its rigid framework makes it a candidate for designing novel polymers with specific mechanical properties. Additionally, the presence of multiple reactive sites allows for cross-linking reactions that could lead to the formation of hydrogels or networked materials useful in biomedical applications such as drug delivery systems.

The compound's stereochemistry also makes it an interesting candidate for studying enzyme-substrate interactions at the molecular level. Computational modeling and X-ray crystallography studies have been employed to understand how (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone fits into enzyme active sites. These insights could guide the design of more potent inhibitors or modulators of interest. Furthermore, its use as a chiral building block has implications for asymmetric synthesis, where it can be incorporated into larger molecules with high enantiomeric fidelity.

In conclusion,(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone (CAS No. 132203-79-3) represents a promising compound with diverse applications across chemical biology and materials science. Its unique structural features and stereochemical properties make it an ideal candidate for further exploration in drug discovery and industrial chemistry. As synthetic methodologies continue to improve and our understanding of biological systems deepens,(2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone is poised to play an increasingly significant role in advancing scientific research and innovation.

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